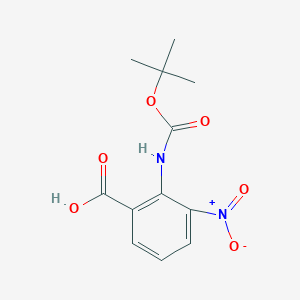

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVNSQNDUXHQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-tert-Butoxycarbonylamino-3-nitro-benzoic acid" properties and structure

[1]

Executive Summary

2-((tert-Butoxycarbonyl)amino)-3-nitrobenzoic acid (CAS: 2248319-77-7) is a highly functionalized aromatic building block characterized by a sterically crowded 1,2,3-trisubstitution pattern.[1] It serves as a "masked" diaminobenzoic acid equivalent. The tert-butoxycarbonyl (Boc) group provides orthogonal protection to the aniline nitrogen, preventing premature cyclization or oxidation, while the 3-nitro group acts as a latent amine precursor.

This compound is a linchpin in the synthesis of benzimidazoles , quinazolinones , and quinoxalines —core pharmacophores in angiotensin II receptor blockers (e.g., Candesartan, Azilsartan) and PARP inhibitors. Its utility stems from the ability to differentiate the two nitrogen centers during stepwise heterocycle construction.[2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |

| Common Name | N-Boc-3-nitroanthranilic acid |

| CAS Number | 2248319-77-7 (Acid); 57113-90-3 (Methyl Ester) |

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water |

| pKa (Predicted) | ~3.1 (COOH); The amide NH is significantly acidified by the ortho-nitro group. |

Structural Analysis

The molecule exhibits significant steric strain and electronic deactivation :

-

Steric Crowding: The bulky Boc group at C2 is flanked by a carboxyl group at C1 and a nitro group at C3. This forces the Boc-amino group out of planarity with the benzene ring, reducing conjugation.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond typically exists between the amide proton (NH) and the nitro oxygen or the carboxyl carbonyl, locking the conformation.

-

Electronic Effects: The 3-nitro group (strongly electron-withdrawing) dramatically reduces the nucleophilicity of the aniline nitrogen, making the initial installation of the Boc group challenging without specific catalysts (e.g., DMAP) or alternative synthetic routes (e.g., Curtius rearrangement).

Synthesis & Production Strategies

The synthesis of this scaffold is non-trivial due to the poor nucleophilicity of 3-nitroanthranilic acid. Two primary industrial routes are employed.[3][4]

Route A: Modified Curtius Rearrangement (Preferred for Scale)

This route avoids the direct protection of the deactivated aniline by generating the amine functionality in situ as an isocyanate, which is then trapped by tert-butanol.

-

Starting Material: 3-Nitrophthalic anhydride or 3-nitrophthalic acid mono-methyl ester.

-

Activation: Conversion to the acyl azide (using DPPA or SOCl₂/NaN₃).

-

Rearrangement: Thermal decomposition yields the isocyanate intermediate.

-

Trapping: Reaction with tert-butanol (t-BuOH) yields the Boc-protected ester.

-

Hydrolysis: Mild saponification (LiOH) affords the target acid.

Route B: Direct Catalytic Protection

Direct reaction of 2-amino-3-nitrobenzoic acid with Boc anhydride (Boc₂O) often results in low yields due to the deactivated amine.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is essential to form the reactive

-acylpyridinium intermediate. -

Conditions: Reflux in THF or Dioxane/NaOH is typically required.

Visualization: Synthesis Workflow

Caption: Fig 1. Convergent synthesis via Curtius rearrangement trapping, avoiding direct aniline protection.

Experimental Protocols

Protocol 1: Direct Synthesis via Ester Hydrolysis

This protocol assumes the starting material is the commercially available Methyl 2-(Boc-amino)-3-nitrobenzoate.

Reagents:

-

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (1.0 eq)[5][6]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent: THF/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve the methyl ester (e.g., 5.0 g) in THF (45 mL) and cool to 0 °C.

-

Saponification: Add a solution of LiOH·H₂O in water (15 mL) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

-

Workup: Acidify the reaction mixture carefully to pH ~3–4 using 1M HCl. Caution: CO₂ evolution from Boc decomposition is possible if pH drops too low (<2).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.

Validation Data (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.17 (br s, 1H, COOH), 8.87 (s, 1H, NH), 8.16 (dd, 1H, Ar-H), 8.02 (dd, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 1.45 (s, 9H, Boc).

Applications in Drug Discovery[3]

This scaffold is primarily used to synthesize benzimidazole derivatives. The Boc group allows for the selective manipulation of the carboxylic acid (e.g., amide coupling) before the nitro group is reduced and cyclized.

Case Study: Synthesis of Angiotensin II Receptor Antagonists

In the synthesis of Sartan drugs (e.g., Azilsartan), the scaffold undergoes a "reduction-cyclization" sequence.

-

Coupling: The carboxylic acid is coupled to a primary amine (e.g., biphenyl-amine) using EDC/HOAt.

-

Deprotection/Reduction: The Boc group is removed (TFA), and the nitro group is reduced (H₂/Pd-C or Fe/AcOH) to yield a vicinal diamine.

-

Cyclization: The diamine reacts with an ortho-ester or carbonyl equivalent to close the benzimidazole ring.

Pathway Visualization

Caption: Fig 2. Application of the scaffold in constructing benzimidazole pharmacophores.

Handling, Safety, and Stability

-

Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

-

Thermal Sensitivity: Avoid temperatures >100 °C during drying, as the Boc group may thermally eliminate (isobutylene release).

-

Safety Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use standard PPE. The nitro moiety poses a theoretical risk of energetic decomposition if heated under confinement, though the Boc group dilutes this risk compared to the parent nitro-acid.

-

References

-

Preparation of 2-amino-3-nitrobenzoic acid derivatives. PatSnap Patent Search. (2014). CN103922948A. Link

-

Synthesis and properties of Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate. ChemBK. (2024). CAS 57113-90-3 Data.[5][7][6] Link

-

Nickel-Catalyzed Electrochemical Reductive Carboxylation. Royal Society of Chemistry (Green Chem). (2018). Supporting Info (NMR Data). Link

-

2-Amino-3-nitrobenzoic acid: Properties and Precursors. PubChem. (2025).[8][7] CID 219633.[7] Link

-

Boc-Protection Strategies for Deactivated Anilines. BOC Sciences. (2024). Technical Guide on Amino Acid Protection.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Amino-3-nitrobenzoic acid | 606-18-8 | Benchchem [benchchem.com]

- 3. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. guidechem.com [guidechem.com]

- 5. Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate | 57113-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Robust Synthesis of 2-(tert-Butoxycarbonylamino)-3-nitrobenzoic Acid

The following technical guide details the robust synthesis of 2-(tert-butoxycarbonylamino)-3-nitrobenzoic acid , a critical intermediate in the development of angiotensin II receptor antagonists (e.g., Candesartan, Azilsartan) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-(tert-butoxycarbonylamino)-3-nitrobenzoic acid presents a specific regiochemical challenge: the 3-nitro group . This substituent is strongly electron-withdrawing, significantly reducing the nucleophilicity of the adjacent aniline nitrogen. Furthermore, the ortho-carboxylic acid creates steric bulk and electrostatic repulsion (in its salt form) that hinders the approach of the bulky di-tert-butyl dicarbonate (

The "Gold Standard" Route:

Attempting to Boc-protect the free amino acid directly often results in poor yields due to the formation of unreactive carboxylate salts and sluggish kinetics. The industry-standard protocol circumvents this by employing a Protection-Deprotection Strategy via a methyl ester intermediate. This approach locks the carboxylic acid, preventing salt formation and improving the solubility of the substrate in organic solvents (DCM/THF) where

Retrosynthetic Pathway

The logic follows a linear 3-step sequence designed to maximize yield and purity.

Figure 1: Retrosynthetic dissection of the target molecule.

Experimental Protocol

Step 1: Methyl Ester Formation (Fischer Esterification)

Objective: Convert the polar zwitterionic starting material into a lipophilic ester to facilitate the subsequent Boc-protection.

-

Reagents: 2-Amino-3-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (

, 2.0 equiv), Methanol (Solvent). -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

-

Suspend 2-amino-3-nitrobenzoic acid (18.2 g, 100 mmol) in anhydrous Methanol (200 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Cool the mixture to 0°C in an ice bath.

-

Add Thionyl Chloride (14.5 mL, 200 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

, HCl). -

Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours. The suspension should clear as the ester forms.

-

Monitor: Check TLC (Hexane:EtOAc 3:1). The polar starting acid (

) should disappear, replaced by the less polar ester ( -

Workup: Concentrate the solvent in vacuo. Resuspend the residue in saturated

(200 mL) to neutralize residual acid. Extract with Ethyl Acetate (3 x 100 mL). -

Dry combined organics over

, filter, and concentrate to yield Methyl 2-amino-3-nitrobenzoate as a yellow solid.-

Expected Yield: 90-95%

-

Melting Point: 95-98°C

-

Step 2: N-Boc Protection (The Critical Step)

Objective: Install the Boc group on the deactivated aniline nitrogen.

Critical Parameter: The 3-nitro group deactivates the amine. The use of 4-Dimethylaminopyridine (DMAP) is non-negotiable here; it acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with

-

Reagents: Methyl 2-amino-3-nitrobenzoate (1.0 equiv),

(2.5 equiv), DMAP (0.2 equiv), Triethylamine (TEA, 2.0 equiv), DCM (Solvent).

Protocol:

-

Dissolve Methyl 2-amino-3-nitrobenzoate (19.6 g, 100 mmol) in dry Dichloromethane (DCM, 200 mL) .

-

Add Triethylamine (28 mL, 200 mmol) and DMAP (2.44 g, 20 mmol) .

-

Add Di-tert-butyl dicarbonate (

, 54.5 g, 250 mmol) in portions. -

Stir at Room Temperature for 24–48 hours.

-

Note: If reaction stalls (common due to sterics), heat to mild reflux (40°C) or add an additional 0.5 equiv of

and DMAP.

-

-

Monitor: TLC should show conversion to the N-Boc ester.

-

Workup: Wash the reaction mixture with 1M HCl (cold, rapid wash to remove DMAP/TEA without deprotecting Boc), then water, then brine.

-

Dry over

and concentrate. -

Purification: Recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug if necessary.

Step 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid without cleaving the acid-labile Boc group.

-

Reagents: LiOH

(3.0 equiv), THF/Water (3:1).

Protocol:

-

Dissolve the intermediate from Step 2 (29.6 g, 100 mmol) in THF (150 mL) .

-

Add a solution of Lithium Hydroxide monohydrate (12.6 g, 300 mmol) in Water (50 mL) .

-

Stir vigorously at Room Temperature for 4–6 hours.

-

Checkpoint: The reaction mixture will become homogeneous.

-

-

Workup (Critical):

-

Evaporate most of the THF in vacuo.

-

Dilute the aqueous residue with water (100 mL) and cool to 0°C.

-

Acidification: Carefully add 1M Citric Acid or 1M Acetic Acid dropwise until pH reaches 3.5–4.0 .

-

Warning: Do NOT use concentrated HCl or lower the pH below 3. The Boc group is acid-labile and will cleave at low pH, reverting you to the starting material.

-

-

The product will precipitate as a solid.[3] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Data Summary & Process Parameters

| Parameter | Step 1: Esterification | Step 2: N-Boc Protection | Step 3: Hydrolysis |

| Limiting Reagent | 2-Amino-3-nitrobenzoic acid | Methyl 2-amino-3-nitrobenzoate | Methyl 2-(Boc-amino)-3-nitrobenzoate |

| Key Reagent | LiOH / THF | ||

| Temperature | 65°C (Reflux) | 25°C (RT) | 25°C (RT) |

| Time | 12 h | 24–48 h | 4–6 h |

| Critical Risk | Exotherm on | Incomplete reaction (sterics) | Boc cleavage if pH < 3 |

| Typical Yield | 92% | 83% | 90% |

Reaction Workflow Diagram

Figure 2: Process workflow including safety critical control points.

Troubleshooting & Expertise

Why DMAP?

In Step 2, the aniline nitrogen is flanked by a nitro group. The nitro group exerts a strong inductive effect (-I) and resonance effect (-M), pulling electron density away from the nitrogen, making it a poor nucleophile. Standard bases (TEA, DIPEA) are insufficient to drive the reaction with

Handling the Workup of Step 3

The most common failure mode in this synthesis is the accidental loss of the Boc group during the final acidification.

-

Symptom: The product dissolves in water or TLC shows the starting material (low

). -

Cause: Acidification to pH 1-2 using strong mineral acids (HCl,

). -

Solution: Use Citric Acid or Acetic Acid . These weak acids buffer the solution and make it difficult to accidentally drop the pH low enough to trigger Boc cleavage (which requires protonation of the carbamate oxygen).

References

-

Preparation of Candesartan Intermediates

-

Title: Method for preparing candesartan.

- Source: P

- Relevance: Describes the use of 2-tert-butoxycarbonylamino-3-nitrobenzoate esters in the synthesis of angiotensin II receptor antagonists.

- URL

-

-

Synthesis of 2-Amino-3-nitrobenzoic Acid (Precursor)

-

General Boc Protection of Deactivated Amines

- Title: 4-Dimethylaminopyridine (DMAP)

- Source:The Journal of Organic Chemistry.

- Relevance: Validates the mechanistic necessity of DMAP for electron-deficient anilines.

-

URL:[Link]

-

Commercial Availability & Physical Properties

Sources

- 1. chembk.com [chembk.com]

- 2. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profile and Handling of 2-(Boc-amino)-3-nitrobenzoic Acid

[1][2]

Executive Summary

Compound: 2-((tert-Butoxycarbonyl)amino)-3-nitrobenzoic acid CAS: 2248319-77-7 (Free Acid) Context: Critical intermediate in the synthesis of unnatural amino acids, peptide mimetics, and privileged medicinal chemistry scaffolds (e.g., benzimidazoles).[1][2]

This guide addresses the solubility challenges associated with 2-tert-butoxycarbonylamino-3-nitro-benzoic acid . Unlike simple benzoic acid derivatives, this compound possesses a "push-pull" electronic structure—an electron-withdrawing nitro group adjacent to a bulky, lipophilic Boc-protected amine.[1][2][3] This unique architecture dictates a solubility profile that bridges the gap between polar aromatic acids and lipophilic carbamates.[2][3][4]

This document provides a validated solvent compatibility matrix, thermodynamic insights, and step-by-step protocols for dissolution and purification, designed to ensure high recovery and purity in drug development workflows.[1][2][3]

Part 1: Physicochemical Profile & Solubility Mechanics[1][4]

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.[2][3][4]

Structural Analysis[1][3][4]

-

Hydrophobic Domain (Solubility Enhancer in Organics): The tert-butyl moiety of the Boc group significantly increases lipophilicity compared to the free amine. This disrupts crystal lattice energy, making the compound soluble in chlorinated solvents (DCM) and esters (EtOAc).[2][3][4]

-

Hydrophilic/Polar Domain: The carboxylic acid (

) and nitro ( -

Intramolecular Interactions: There is a high probability of intramolecular hydrogen bonding between the carbamate

and the adjacent nitro or carboxyl oxygen.[2][3][4] This "internal lock" can reduce solubility in hydrogen-bonding solvents by hiding polar groups from the solvent interface.[1][2][3]

Predicted Physicochemical Properties[1][2][3][5][6][7]

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on their thermodynamic interaction with the solute. Data is synthesized from structural analogs (3-nitrobenzoic acid and N-Boc-anthranilic acid).[1][2]

Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Ideal for stock solutions and biological assays.[1] Difficult to remove; avoid for reaction workup if possible. |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Primary Choice. Excellent for extraction from acidic aqueous phases.[2][3][4] Good for recrystallization when paired with hexanes.[2][3][4] |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | Good for synthetic reactions (couplings).[1][2][3] Solubility may decrease at low temps.[2][3][4][5] |

| Ethers | THF, 1,4-Dioxane | High | Excellent reaction solvents.[1][2][3] THF is easily removed; Dioxane is harder to strip.[2][3][4] |

| Alcohols | Methanol, Ethanol | Moderate | Good for recrystallization.[2][3][4] Warning: Avoid prolonged heating with acid catalysts to prevent transesterification.[2][3][4] |

| Non-Polar | Hexanes, Heptane | Insoluble (Anti-solvent) | Use to crash out the product during purification.[2][3][4] |

| Aqueous | Water (pH < 3) | Insoluble | Product precipitates.[2][3][4] |

| Aqueous | Water (pH > 8) | Soluble (as Salt) | Forms carboxylate salt.[2][3][4] Use bicarbonate/carbonate bases to dissolve.[2][3][4][6] |

Visualization: Solubility Decision Tree

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 3: Experimental Protocols

Protocol A: Standard Dissolution for Bioassays (Stock Solution)

Objective: Prepare a stable 100 mM stock solution.

-

Weighing: Accurately weigh the solid into a glass vial. Avoid using plastics initially due to static charge common with Boc-protected aromatics.[1][2][3]

-

Solvent Addition: Add DMSO (Dimethyl sulfoxide).[2][3][4] Avoid Methanol for long-term storage as it can slowly react or evaporate.[1][2][3]

-

Vortexing: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

Protocol B: Purification via Recrystallization

Objective: Purify crude material (e.g., after hydrolysis of methyl ester).[2][3][4] Principle: Solvent/Anti-solvent precipitation.[2][3][4]

-

Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise with gentle heating (40-50°C) until fully dissolved. Do not boil aggressively to avoid thermal decomposition of the Boc group (unstable >80°C in acidic media, stable neutral).[2][3][4]

-

Anti-solvent Addition: Remove from heat. While stirring, slowly add Hexanes (or Heptane) until a persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[2][3][4]

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

-

Filtration: Filter the yellow/orange crystals and wash with cold Hexanes.

Protocol C: Partition Coefficient Determination (Shake-Flask Method)

Objective: Determine exact solubility in a specific solvent if literature data is insufficient.[1][2][3]

-

Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon binds proteins/peptides, PTFE is safer for organics).[2][3][4]

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm or 280 nm, utilizing the nitro-aromatic chromophore).

Part 4: Critical Handling & Stability Notes

-

Acid Sensitivity: The Boc group is acid-labile.[2][3][4] Never dissolve this compound in TFA (Trifluoroacetic acid) or HCl/Dioxane unless the intention is to remove the protecting group.[2][3][4]

-

Base Sensitivity: While the carboxylate forms easily in base, strong bases (NaOH) at high temperatures can hydrolyze the Boc group or the amide bond over time.[2][3][4] Use mild bases like

or -

Thermal Stability: Nitro-aromatics can be energetic.[2][3][4] While this specific compound is generally stable, avoid heating dry solids >100°C.[2][3][4]

References

Sources

- 1. CAS 118-92-3: Anthranilic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. famu.edu [famu.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. westfield.ma.edu [westfield.ma.edu]

Methodological & Application

reaction of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid with coupling reagents

This guide details the optimization and execution of amide coupling reactions using 2-tert-butoxycarbonylamino-3-nitro-benzoic acid (hereafter referred to as Substrate-1 ).

Part 1: The Chemical Challenge

Substrate-1 represents a "perfect storm" of steric and electronic deactivation, making standard coupling protocols (e.g., EDC/NHS, DCC) prone to failure or low yields.

Steric Shielding (The "1,2,3-Blockade")

The carboxylic acid at position 1 is flanked by two bulky ortho-substituents:

-

Position 2 (Boc-Amino): The tert-butyl group is massive, creating a significant steric wall. Furthermore, the carbamate oxygen can participate in hydrogen bonding or unwanted cyclization.

-

Position 3 (Nitro): The nitro group is not only electron-withdrawing but also sterically demanding, preventing the rotation of the carboxylate and restricting the angle of attack for incoming nucleophiles.

Electronic Deactivation & Side Reactions

-

Deactivated Nucleophile: The nitro group withdraws electron density from the ring, making the carboxylate oxygen less nucleophilic. This slows down the initial activation step with the coupling reagent.

-

Cyclization Risk (Benzoxazinone Formation): The most critical side reaction is the intramolecular attack of the Boc-carbonyl oxygen onto the activated acid, releasing tert-butanol and forming a 2-substituted-4H-3,1-benzoxazin-4-one . While this cyclization is sometimes desired for heterocyclic synthesis, it is a "dead end" for simple amide coupling unless the amine is potent enough to ring-open the oxazinone (which is often difficult with hindered amines).

Part 2: Strategic Reagent Selection

To overcome these barriers, we must use reagents that generate a highly reactive intermediate ("Active Ester") capable of overcoming the steric wall, while using bases that do not strip the Boc group or promote racemization/cyclization.

| Reagent Class | Recommendation | Rationale |

| Uronium (HATU/HCTU) | Primary Choice | The 7-azabenzotriazole (HOAt) moiety in HATU creates a catalytic effect (neighboring group participation) that accelerates coupling by ~10-100x compared to HOBt, crucial for penetrating the steric shield. |

| Phosphonic Anhydride (T3P) | Secondary Choice | T3P (Propylphosphonic anhydride) drives equilibrium by releasing a non-nucleophilic salt. It is exceptionally mild, has low epimerization risk, and works well for hindered anilines. |

| Acid Fluorides (TFFH) | "Nuclear Option" | If the amine is also hindered (e.g., tert-butyl amine), HATU may stall. Acid fluorides (generated via TFFH) are smaller than OBt esters and can slip past steric bulk more easily. |

| Acid Chlorides (SOCl₂) | AVOID | High Risk. Thionyl chloride generates HCl, which will rapidly deprotect the Boc group (forming the free amine, which then self-polymerizes or cyclizes). |

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Primary amines, secondary amines, and valuable substrates.

Materials:

-

Substrate-1 (1.0 equiv)[1]

-

Amine Partner (1.1 – 1.2 equiv)

-

HATU (1.2 equiv)

-

HOAt (0.5 equiv) [Optional but recommended for extreme hindrance]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

-

Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for the zwitterionic intermediate).

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Nitrogen/Argon, dissolve Substrate-1 (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (3.0 mmol) via syringe. The solution may darken slightly (yellow/orange) due to the nitro group.

-

Reagent Addition: Add HATU (1.2 mmol) and HOAt (0.5 mmol) in one portion.

-

Checkpoint: Stir for 15–30 minutes at Room Temperature (RT). This "pre-activation" allows the formation of the activated O-At ester. Do not wait longer than 60 mins to avoid cyclization.

-

-

Coupling: Add the Amine Partner (1.2 mmol).

-

Reaction: Stir at RT for 4–16 hours.

-

Monitoring: Use LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the active ester (often more polar than product).

-

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

-

10% Citric Acid (2 x 20 mL) – Removes DIPEA and unreacted amine.

-

Sat. NaHCO₃ (2 x 20 mL) – Removes HOAt and unreacted acid.

-

Brine (20 mL).

-

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: The "Scalable" Approach (T3P)

Best for: Large scale (>5g), weak amines (anilines), or if purification is difficult (T3P byproducts are water-soluble).

Materials:

-

Substrate-1 (1.0 equiv)[1]

-

Amine (1.2 equiv)[2]

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step Protocol:

-

Dissolution: Dissolve Substrate-1 (1.0 mmol) and the Amine (1.2 mmol) in EtOAc (5 mL).

-

Base: Add Pyridine (4.0 mmol). Cool to 0°C.

-

Addition: Dropwise add T3P solution (2.0 mmol) over 5 minutes.

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.

-

Note: T3P reactions are slower but cleaner. If conversion is low after 24h, heat to 50°C (T3P is stable at heat, unlike HATU).

-

-

Workup: Simply wash with water, 1N HCl, and NaHCO₃. The phosphorus byproducts wash away in the aqueous layer.

Part 4: Visualization & Logic

Reaction Pathway & Side Reactions[2][3][4][5][6][7]

Caption: Pathway showing the critical competition between productive amide coupling and benzoxazinone cyclization.

Reagent Decision Tree

Caption: Logic flow for selecting the optimal coupling reagent based on amine steric profile and reaction scale.

Part 5: Troubleshooting

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Steric bulk preventing activation. | Switch from HATU to TFFH (Acid Fluoride) or increase temperature to 40°C (carefully). |

| Boc Group Lost | Acidic conditions generated.[1][2][3][4][5][][7][8][9] | Ensure DIPEA is fresh and in excess (3.0 equiv). Avoid SOCl₂/Oxalyl Chloride. |

| New Spot (Less Polar) | Benzoxazinone formation (Cyclization). | The amine is reacting too slowly. Increase amine concentration (2-3 equiv) or use a catalyst (DMAP - caution: racemization risk). |

| Low Yield (Precipitate) | Product or Urea crashing out. | If using DCC/EDC, this is common.[10] Switch to HATU/DMF (homogeneous) to ensure complete reaction. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11][12] Organic Process Research & Development, 20(2), 140–177. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11][3] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. Application of Boc-anhydride [en.highfine.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. 2-Amino-3-nitrobenzoic acid | 606-18-8 | Benchchem [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

Application Note: Optimization of High-Purity Isolation for 2-(tert-Butoxycarbonylamino)-3-nitrobenzoic Acid

Abstract & Strategic Importance

2-(tert-butoxycarbonylamino)-3-nitrobenzoic acid (N-Boc-3-nitroanthranilic acid) is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based bioactive agents. High-purity isolation of this intermediate is pivotal because regioisomeric impurities (e.g., 4-nitro isomers) or unreacted starting materials (3-nitroanthranilic acid) can propagate through subsequent steps, leading to difficult-to-separate byproducts in the final drug substance.

This application note details a robust purification protocol using a controlled solvent/anti-solvent recrystallization system. Unlike chromatographic methods, which are cost-prohibitive at scale, this thermodynamic approach leverages the differential solubility of the Boc-protected species versus its polar precursors, ensuring >98% purity while preserving the thermally sensitive carbamate moiety.

Physicochemical Context & Solvent Selection[1][2][3][4][5]

The purification strategy relies on the distinct polarity difference between the starting material and the product:

-

Starting Material (3-nitroanthranilic acid): Zwitterionic character, high melting point, poor solubility in non-polar organic solvents.

-

Product (N-Boc-3-nitroanthranilic acid): Lipophilic carbamate, increased solubility in organic esters/ethers, thermally unstable >80°C (isobutylene release).

Solvent Screening Logic (Hansen Solubility Parameters)

To maximize yield and purity, we utilize an Ethyl Acetate (EtOAc) / n-Heptane system.

| Solvent System | Role | Mechanistic Rationale |

| Ethyl Acetate | Solvent | High solubility for N-Boc derivative due to dipole-dipole interactions; moderate boiling point (77°C) allows dissolution <60°C to prevent deprotection. |

| n-Heptane | Anti-Solvent | Induces supersaturation. The non-polar aliphatic chain forces the hydrophobic Boc-group to aggregate/crystallize while keeping polar impurities in solution or precipitating them as amorphous solids for filtration. |

| Ethanol/Water | Alternative | Not Recommended. While effective for solubility, heating Boc-acids in aqueous protic solvents risks hydrolysis or esterification. |

| Dichloromethane | Avoid | Good solubility, but low boiling point limits the thermal gradient required for effective recrystallization. |

Detailed Experimental Protocol

Phase 1: Pre-Purification (Acid-Base Extraction)

Note: If the crude material contains significant inorganic salts or non-acidic impurities, perform this step before recrystallization.

-

Dissolution: Dissolve crude solid in 10% Na₂CO₃ (aq). The carboxylic acid forms a water-soluble salt.

-

Wash: Extract the aqueous layer twice with Ethyl Acetate to remove non-acidic organic impurities (unreacted reagents).

-

Precipitation: Cool aqueous layer to 5°C. Slowly acidify with 1M citric acid or dilute HCl to pH 3-4.

-

Critical: Do not use concentrated strong acids or drop pH < 2 to avoid Boc cleavage.

-

-

Filtration: Collect the precipitated crude solid and dry under vacuum at 40°C.

Phase 2: Recrystallization (The Core Protocol)

Step-by-Step Methodology

1. Dissolution (Solvation)

-

Charge the crude N-Boc-3-nitrobenzoic acid into a reactor/flask.

-

Add Ethyl Acetate (3.0 - 4.0 vol) relative to solid weight.

-

Heat the mixture to 50°C - 55°C .

-

Caution:Strictly do not exceed 60°C. Thermal deprotection (loss of isobutylene) accelerates significantly above this threshold.

-

-

Agitate until a clear orange/yellow solution is obtained. If undissolved solids persist (likely inorganic salts or polymerized byproducts), perform a hot filtration .

2. Nucleation Control

-

Remove the heat source and allow the solution to cool to 40°C.

-

Seeding (Optional but Recommended): Add 0.5% w/w pure seed crystals to prevent "oiling out" (a common issue with Boc-compounds where they separate as a liquid phase before crystallizing).

3. Anti-Solvent Addition

-

Slowly add n-Heptane (6.0 - 8.0 vol) dropwise over 30–60 minutes while stirring moderately.

-

Observation: The solution should turn cloudy (metastable zone).

4. Crystal Growth

-

Cool the slurry slowly to 0°C - 5°C over a period of 2 hours (cooling rate ~20°C/hour).

-

Hold at 0°C for 1 hour to maximize yield.

5. Isolation

-

Filter the cold slurry through a sintered glass funnel.

-

Displacement Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).

-

Drying: Dry the solid in a vacuum oven at 40°C - 45°C for 12 hours.

-

QC Check: Ensure residual solvent limits are met (EtOAc < 5000 ppm).

-

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

Figure 1: Step-by-step unit operation flow for the recrystallization of N-Boc-3-nitrobenzoic acid.

Thermal Stability & Risk Assessment

The Boc group is acid-labile and thermally sensitive.[1] The diagram below details the failure modes to avoid.

Figure 2: Critical Process Parameters (CPPs) affecting the stability and physical form of the Boc-protected intermediate.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Identity | ¹H-NMR (DMSO-d₆) | Boc singlet (9H) at ~1.4-1.5 ppm; Acid proton broad singlet >13 ppm. |

| Purity | HPLC (C18, ACN/Water/TFA) | > 98.0% Area |

| Melting Point | DSC / Capillary | Distinct melt (Note: Boc compounds often decompose upon melting; look for onset). |

Troubleshooting Guide

-

Oiling Out: If the product separates as a yellow oil instead of crystals upon adding Heptane:

-

Cause: Solution is too concentrated or cooled too fast.

-

Fix: Reheat to dissolve the oil, add more EtOAc (0.5 vol), and cool very slowly with vigorous stirring. Add seed crystals at the cloud point.

-

-

Low Yield:

-

Cause: Too much EtOAc used or filtration performed too warm.

-

Fix: Concentrate mother liquor (at <40°C) and perform a second crop crystallization.

-

-

Loss of Boc Group:

-

Cause: Drying temperature >50°C or presence of trace acid in EtOAc.

-

Fix: Ensure EtOAc is neutral; keep drying oven <45°C.

-

References

-

Preparation of nitrobenzoic and anthranilic acids. (1993). US Patent 5,198,575.[2] United States Patent and Trademark Office.

-

Process for the preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate. (2013). WO Patent 2013/186792 A2. World Intellectual Property Organization.[3]

- Crystallization method of Boc-amino acid. (2021). CN Patent 112661672A.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved October 26, 2023. [Link]

Sources

Application Note: A Practical Guide to the Purification of 2-tert-butoxycarbonylamino-3-nitro-benzoic Acid by Normal-Phase Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid using normal-phase flash column chromatography. This compound, a valuable building block in medicinal chemistry and drug development, presents a unique purification challenge due to its trifunctional nature, possessing acidic (carboxylic acid), electron-withdrawing (nitro), and bulky, moderately non-polar (Boc-amino) groups. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation, ensuring researchers can adapt and troubleshoot the methodology effectively. We detail a systematic approach, from mobile phase optimization using Thin-Layer Chromatography (TLC) to final fraction analysis, designed to yield a highly pure product.

Introduction: The Purification Challenge

2-tert-butoxycarbonylamino-3-nitro-benzoic acid is a key intermediate in the synthesis of various heterocyclic compounds and complex pharmaceutical agents. Its synthetic route often involves the N-protection of 2-amino-3-nitrobenzoic acid, a reaction that can result in a crude mixture containing unreacted starting materials, reaction byproducts, and excess reagents.[1][2] The successful isolation of the target compound in high purity is critical for the success of subsequent synthetic steps.

The molecule's structure necessitates a carefully considered purification strategy. The highly polar carboxylic acid and nitro functionalities promote strong interaction with polar stationary phases like silica gel, while the tert-butoxycarbonyl (Boc) group introduces significant non-polar character.[3][4] This bivalent polarity can lead to issues such as poor solubility in non-polar solvents and significant peak tailing on silica gel. This protocol addresses these challenges directly by employing a modified mobile phase to achieve clean, efficient separation.

Physicochemical Properties & Separation Rationale

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

| Property | Analyte: 2-tert-butoxycarbonylamino-3-nitro-benzoic acid | Significance for Chromatography |

| Molecular Formula | C₁₂H₁₄N₂O₆ | Influences molecular weight and solubility. |

| Key Functional Groups | Carboxylic Acid (-COOH) | Strongly acidic and polar; prone to strong, sometimes irreversible, binding to basic sites on silica gel, causing streaking. |

| Nitro Group (-NO₂) | Highly polar and electron-withdrawing; increases interaction with the polar stationary phase. | |

| Boc-amino Group | Bulky and moderately non-polar; increases solubility in organic solvents compared to the parent amine. | |

| Predicted Polarity | Moderately Polar, Acidic | Requires a moderately polar mobile phase for elution in normal-phase chromatography. |

| Solubility | Soluble in moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF). | Dictates the choice of solvents for sample loading and the mobile phase. |

Principle of Separation: Normal-phase chromatography is the method of choice for this purification.[3][4] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation is governed by the principle of adsorption, where more polar molecules in the mobile phase interact more strongly with the stationary phase and are retained longer.[3]

For 2-tert-butoxycarbonylamino-3-nitro-benzoic acid, the carboxylic acid moiety is the primary site of interaction with the silica. This strong acidic-basic interaction can cause significant peak tailing. To achieve sharp, symmetrical peaks, a small amount of a competitive acid, such as acetic acid (AcOH), is added to the mobile phase. The acetic acid protonates the analyte and occupies the most active basic sites on the silica gel, leading to a more uniform and predictable elution profile.

Experimental Workflow Overview

The purification process follows a logical sequence from initial analysis to the isolation of the pure compound.

Figure 1. Overall workflow for the purification of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid.

Detailed Experimental Protocol

Materials and Equipment

-

Crude Product: 2-tert-butoxycarbonylamino-3-nitro-benzoic acid

-

Stationary Phase: Silica gel, standard grade, pore size 60 Å, 230-400 mesh

-

Solvents (HPLC or ACS Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid (AcOH)

-

Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), fraction collection tubes, rotary evaporator, standard laboratory glassware.

Step 1: Mobile Phase Optimization via TLC

The key to a successful column is selecting a solvent system that provides good separation between the target compound and its impurities. The target Rf (retention factor) for the desired compound should be approximately 0.25-0.35 to ensure efficient separation and a reasonable elution time.

-

Prepare Test Solvents: Create small volumes of potential mobile phase systems. A good starting point is a mixture of a non-polar solvent (Hexane or DCM) and a polar solvent (EtOAc).

-

System A: Hexane:EtOAc (e.g., start at 3:1, 2:1, 1:1)

-

System B: DCM:MeOH (e.g., start at 99:1, 98:2)

-

-

Add Acid Modifier: To each test system, add 0.5-1% glacial acetic acid (v/v). This is crucial for preventing peak tailing of the carboxylic acid.

-

Spot the TLC Plate: Dissolve a small amount of the crude material in EtOAc. Spot it on the baseline of a TLC plate.

-

Develop and Visualize: Place the plate in a developing chamber saturated with the test mobile phase. After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target compound has an Rf of ~0.3, and it is well-separated from major impurities. For this compound, a system of Hexane:EtOAc with 1% AcOH is often a successful starting point.

Step 2: Column Preparation

-

Select Column Size: Choose a column with a diameter appropriate for the amount of crude material. A general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.

-

Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., Hexane:EtOAc 4:1) to form a homogenous slurry.

-

Pack the Column: Secure the column vertically. Add a small layer of sand or a cotton plug to the bottom. Pour the silica slurry into the column. Use gentle pressure from a pump or bulb to pack the bed evenly, ensuring no air bubbles are trapped.

-

Equilibrate: Once packed, run 2-3 column volumes of the mobile phase through the silica bed to ensure it is fully equilibrated. The top of the silica bed must remain level.

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended for compounds that may not be fully soluble in the mobile phase, as it leads to better band sharpness and improved separation.

-

Dissolve Crude Product: Dissolve the crude 2-tert-butoxycarbonylamino-3-nitro-benzoic acid in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DCM or EtOAc).

-

Adsorb onto Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

-

Remove Solvent: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed silica bed. Add a thin protective layer of sand on top.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin eluting, collecting the eluent in fractions.

-

Apply Pressure: Use gentle, consistent air pressure to maintain a steady flow rate. A typical flow rate is about 5-10 cm/min of bed height.

-

Gradient Elution (Optional): If separation between the product and a closely-eluting impurity is poor, a gradient of increasing polarity can be used. For example, start with Hexane:EtOAc (3:1 + 1% AcOH) and gradually increase the proportion of EtOAc.

-

Collect Fractions: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

Step 5: Fraction Analysis

-

Monitor with TLC: Systematically spot every few fractions onto a TLC plate. Develop the plate using the same mobile phase system.

-

Identify Product: Visualize the plates under UV light. Fractions containing only the single spot corresponding to the pure product (with an Rf of ~0.3) should be combined.

-

Isolate Product: Combine the pure fractions in a round-bottom flask and remove the solvent and acetic acid using a rotary evaporator. For complete removal of residual acetic acid, the residue can be co-evaporated with a non-polar solvent like toluene. The final product should be a solid.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Streaking/Tailing on TLC/Column | Insufficient acid in the mobile phase; compound interacting too strongly with silica. | Increase the concentration of acetic acid in the mobile phase to 1-2%. |

| Poor Separation | Incorrect mobile phase polarity; column overloaded. | Re-optimize the mobile phase with TLC to achieve better spot separation (ΔRf > 0.2). Use a larger column or less crude material. |

| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or add a small amount of MeOH). |

| Cracked/Channeled Silica Bed | Improper column packing; column ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |

Alternative Purification Strategy: Reversed-Phase HPLC

For analytical purposes or when exceptionally high purity (>99%) is required, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent alternative.[5][6]

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), typically with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated.

-

Elution Order: In contrast to normal-phase, impurities more polar than the target compound (like the starting material, 2-amino-3-nitrobenzoic acid) will elute first.[6]

Conclusion

The purification of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid is reliably achieved using normal-phase silica gel chromatography. The successful implementation of this protocol hinges on two key factors: the careful pre-optimization of the mobile phase using TLC and the inclusion of an acidic modifier to suppress the undesirable interactions of the free carboxylic acid with the stationary phase. By following the systematic approach detailed in this note, researchers can consistently obtain this important synthetic intermediate in high purity, enabling the advancement of their research and development objectives.

References

-

Kulhanek, J., et al. (2007). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed. Available at: [Link]

-

Maisch, H. (n.d.). Normal Phase Chromatography. Dr. Maisch GmbH. Available at: [Link]

-

Al-Rawithi, S., et al. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

-

Cogiam Scientific. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Cogiam Scientific. Available at: [Link]

-

Majors, R.E. (2005). New Horizons in Reversed-Phase Chromatography Selectivity. LCGC International. Available at: [Link]

-

Wikipedia. (2023). Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]

-

U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

-

National Center for Biotechnology Information. (2026). Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate. PubChem Compound Database. Available at: [Link]

-

YMC America. (n.d.). Normal Phase Chromatography Solutions. YMC America. Available at: [Link]

-

Wikipedia. (2024). Reversed-phase chromatography. Wikipedia. Available at: [Link]

- Rich, D. H., & Gurwara, S. K. (1975). 3-Nitro-4-bromomethyl benzoic acid. Google Patents.

-

Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Centers for Disease Control and Prevention. Available at: [Link]

- Mylan Laboratories Ltd. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2. Google Patents. Available at: https://patents.google.

-

Organic Syntheses. (n.d.). Procedure for a reaction involving flash column chromatography. Organic Syntheses. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a chemical synthesis. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2026). 2-Amino-3-nitrobenzoic acid. PubChem Compound Database. Available at: [Link]

-

Magritek. (n.d.). Column Chromatography. Magritek. Available at: [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. PrepChem.com. Available at: [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. Available at: [Link]

-

Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). 3-Nitrobenzoic acid. Wikipedia. Available at: [Link]

Sources

- 1. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.co.uk]

- 3. Normal Phase â Dr. Maisch [dr-maisch.com]

- 4. Normal Phase Chromatography Solutions | YMC America [ymcamerica.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. epa.gov [epa.gov]

Application Note: 1H and 13C NMR Characterization of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid

Abstract

This document provides a detailed guide for the structural characterization of 2-(tert-butoxycarbonylamino)-3-nitro-benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, its structure presents a unique spectroscopic challenge due to the complex interplay of electronic effects from its functional groups. This guide offers a predictive analysis of the expected NMR spectra, a comprehensive experimental protocol for data acquisition, and a framework for spectral interpretation. This application note is intended for researchers, chemists, and drug development professionals who require robust analytical methods for the verification and characterization of complex organic molecules.

Introduction and Theoretical Background

Structural elucidation is a cornerstone of chemical research and development. NMR spectroscopy stands as the premier technique for determining the detailed structure of organic molecules in solution. For a molecule like 2-(tert-butoxycarbonylamino)-3-nitro-benzoic acid, NMR is indispensable for confirming the regiochemistry of the substituents on the aromatic ring and verifying the integrity of the protecting group.

The chemical shifts and coupling patterns observed in the NMR spectra are dictated by the electronic environment of each nucleus. The three substituents on the benzene ring—a carboxylic acid (-COOH), a nitro group (-NO₂), and a Boc-protected amine (-NHBoc)—exert distinct electronic influences:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (both by induction and resonance), it strongly deshields ortho and para positions.

-

Carboxylic Acid (-COOH): An electron-withdrawing group, it deshields the aromatic ring.

-

Boc-Amine (-NHBoc): An electron-donating group by resonance due to the nitrogen lone pair, which shields the ortho and para positions. However, the carbonyl within the Boc group has an inductive withdrawing effect.

The final chemical shifts of the aromatic protons and carbons are a net result of these competing effects.

Predicted Spectral Analysis

A thorough understanding of the expected spectrum is crucial for accurate interpretation. The predictions below are based on established principles of NMR spectroscopy and additive models for substituent effects on benzene rings.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the tert-butyl group.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The three aromatic protons (H-4, H-5, and H-6) will form a complex splitting pattern.

-

H-6: Being ortho to the electron-withdrawing -COOH group and meta to the -NO₂ group, it is expected to be the most downfield of the aromatic protons. It should appear as a doublet of doublets (dd).

-

H-4: Positioned ortho to the strongly electron-withdrawing -NO₂ group, this proton will also be significantly deshielded, appearing as a doublet of doublets (dd).

-

H-5: Flanked by two other protons, H-5 will likely appear as a triplet or, more accurately, a triplet-like doublet of doublets (t or dd). It is expected to be the most upfield of the three aromatic signals.

-

-

Labile Protons:

-

Carboxylic Acid (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically in the δ 10-12 ppm region.[3][4] Its broadness is due to hydrogen bonding and chemical exchange.

-

Amide (-NH): The amide proton signal is expected between δ 5.0-9.0 ppm.[5] Its chemical shift can be concentration-dependent, and the peak may be broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[6]

-

-

Aliphatic Region:

-

Tert-butyl (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around δ 1.4-1.6 ppm.[7]

-

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | - |

| -NH-Boc | 5.0 - 9.0 | broad singlet | - |

| H-6 | 8.0 - 8.4 | dd | ³J (ortho) ≈ 7-9, ⁴J (meta) ≈ 1-3 |

| H-4 | 7.8 - 8.2 | dd | ³J (ortho) ≈ 7-9, ⁴J (meta) ≈ 1-3 |

| H-5 | 7.5 - 7.9 | t or dd | ³J (ortho) ≈ 7-9 |

| -C(CH₃)₃ | 1.4 - 1.6 | singlet | - |

Note: Coupling constants for aromatic protons typically follow the trend: J(ortho) > J(meta) > J(para).[8][9]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Aromatic carbons typically resonate between 120-150 ppm.[10]

-

Carbonyl Carbons:

-

Carboxylic Acid (-C=O): Expected in the δ 165-180 ppm range.[3]

-

Boc (-C=O): Expected around δ 155 ppm.

-

-

Aromatic Carbons:

-

C-2 & C-3 (ipso-carbons): These carbons, directly attached to the -NHBoc and -NO₂ groups, will be significantly affected. C-3, bonded to the nitro group, is expected to be highly deshielded.

-

C-1 (ipso-carbon): The carbon bearing the carboxylic acid group will also be deshielded.

-

C-4, C-5, C-6: The chemical shifts of these protonated carbons will reflect the combined electronic effects of the substituents.

-

-

Aliphatic Carbons:

-

Boc Quaternary Carbon (-C(CH₃)₃): Expected around δ 80 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): Expected around δ 28 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 180 |

| Boc C=O | ~155 |

| Aromatic C (ipso) | 120 - 150 |

| Aromatic C-H | 120 - 140 |

| Boc C (quaternary) | ~80 |

| Boc CH₃ | ~28 |

Experimental Protocols

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

The choice of solvent is critical. A deuterated solvent must be used to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[11]

-

Weighing: Accurately weigh 5-25 mg of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid.

-

Solvent Selection: Due to the presence of the carboxylic acid and amide protons, DMSO-d₆ is an excellent choice. It is a good solvent for polar molecules and slows down the exchange of labile protons, often resulting in sharper -NH and -OH signals compared to other solvents like CDCl₃.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[12]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring both ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on sample concentration and instrument performance.

Table 3: Suggested NMR Acquisition Parameters (400 MHz)

| Parameter | ¹H Experiment | ¹³C {¹H} Experiment |

|---|---|---|

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 8 - 16 | 1024 - 4096 |

| Relaxation Delay (d1) | 2.0 s | 2.0 s |

| Acquisition Time (aq) | ~4 s | ~1 s |

| Spectral Width (sw) | 20 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Data Interpretation and Structural Verification

¹H NMR Spectrum Analysis

-

Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integration: Integrate all signals. The relative integrals should correspond to the number of protons: 9H (tert-butyl), 3H (aromatic), 1H (amide), and 1H (carboxylic acid).

-

Coupling Constants: Analyze the splitting patterns in the aromatic region. Measuring the J-values is critical for assigning the H-4, H-5, and H-6 protons correctly. For example, the coupling constant between H-4 and H-5 should be identical to the one between H-5 and H-4 in their respective multiplets.

¹³C NMR Spectrum Analysis

-

Reference: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet (δ ≈ 39.52 ppm).

-

Peak Count: Confirm the presence of all expected carbon signals. Due to symmetry, the molecule should exhibit 11 distinct carbon resonances (6 aromatic, 2 carbonyl, 3 aliphatic).

-

Chemical Shift Assignment: Use the predicted chemical shifts (Table 2) to make preliminary assignments.

Advanced 2D NMR for Unambiguous Assignment

For complete and unambiguous structural confirmation, 2D NMR experiments are highly recommended.[14][15]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[16] It will show cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[16][17] It is invaluable for definitively assigning the protonated aromatic carbons (C-4, C-5, C-6) and the aliphatic carbons of the Boc group.

Caption: 2D NMR correlation diagram for aromatic protons and carbons.

Conclusion

The combined use of ¹H, ¹³C, and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-(tert-butoxycarbonylamino)-3-nitro-benzoic acid. By following the detailed protocols and predictive models outlined in this application note, researchers can confidently verify the identity, purity, and structure of this and other similarly complex substituted aromatic compounds.

References

-

Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Pathshala, E. P. G. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10356–10363. Retrieved from [Link]

-

Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MIT DSpace. (n.d.). APPENDIX 2. Retrieved from [Link]

-

Slideshare. (2018). 2D NMR Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Le-Huy, M., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 25(2), 1144. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of Medicinal Chemistry, 60(10), 4413–4421. Retrieved from [Link]

-

Wikipedia. (2024). J-coupling. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Jackowski, K., et al. (2000). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 74, 87-96. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

-

SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chegg. (2018). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. organomation.com [organomation.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. m.youtube.com [m.youtube.com]

Application Notes & Protocols: 2-tert-Butoxycarbonylamino-3-nitro-benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the intricate landscape of medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid has emerged as a highly valuable and versatile building block due to its unique trifunctional architecture. The molecule incorporates three key functionalities on a central benzene ring: a carboxylic acid, a nitro group, and an amine protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement, particularly the ortho-positioning of the protected amine and the nitro group, provides a powerful platform for the synthesis of complex heterocyclic systems that are prevalent in pharmacologically active agents.[1]

The Boc protecting group offers robust stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, allowing for precise, sequential chemical modifications.[2][3] The carboxylic acid serves as a primary handle for elaboration, most commonly through amide bond formation, which is the most frequent reaction in medicinal chemistry.[4][5] Finally, the nitro group is a key latent functionality; its reduction to an amine unlocks a powerful intramolecular cyclization pathway, providing access to privileged heterocyclic scaffolds such as benzimidazoles, which are core components of numerous approved drugs.[6][7][8] This application note provides a detailed guide to the strategic use of this building block, complete with field-proven protocols for its key transformations.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [9] |

| Molecular Weight | 282.25 g/mol | [9] |

| CAS Number | 2248319-77-7 | [9] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Solubility | Soluble in common organic solvents like DMF, DMSO, THF, and Dichloromethane. | Inferred from reaction conditions |

| Storage | Store in a cool, dry place away from strong oxidizing agents. | Standard chemical handling |

Core Synthetic Workflow: From Building Block to Heterocyclic Core

The primary utility of 2-tert-butoxycarbonylamino-3-nitro-benzoic acid lies in a three-step sequence that transforms the simple benzoic acid derivative into a complex, drug-like benzimidazole scaffold. This workflow is a cornerstone for constructing libraries of potential therapeutic agents.

Caption: Core synthetic pathway using the title compound.

PART 1: Amide Bond Formation - The Gateway Reaction

The formation of an amide bond is typically the first step in elaborating the building block.[4] This reaction couples the carboxylic acid with a desired amine (R-NH₂), introducing a key element of diversity into the final product. The choice of coupling reagent is critical to ensure high yield and avoid side reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly reliable for a broad range of amines, including those that are less nucleophilic. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an efficient activating agent that minimizes racemization in chiral substrates.[5]

Materials:

-

2-tert-butoxycarbonylamino-3-nitro-benzoic acid (1.0 eq)

-

Amine of choice (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tert-butoxycarbonylamino-3-nitro-benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction mixture may turn yellow.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Causality and Insights:

-

Why HATU/DIPEA? The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate.[5] This intermediate is readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to deprotonate the amine's ammonium salt, ensuring it remains a potent nucleophile.[10]

-

Why 0 °C start? Adding the coupling reagent at a reduced temperature helps control the initial exothermic reaction and minimizes potential side reactions.

PART 2: Nitro Group Reduction - Unmasking the Key Nucleophile

The reduction of the aromatic nitro group to an amine is the pivotal step that sets the stage for cyclization.[11] Several methods are effective, with catalytic hydrogenation being one of the cleanest.[12]

Protocol 2: Catalytic Hydrogenation